molecular formula C10H14N2O4S B11767662 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid

2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid

Cat. No.: B11767662
M. Wt: 258.30 g/mol
InChI Key: QEELYCLLAYILBV-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a thiazole ring, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents like tetrahydrofuran (THF) and chloroform in biphasic mixtures with aqueous sodium bicarbonate can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation . The thiazole ring can also interact with various molecular targets, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)11-8(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15)

InChI Key

QEELYCLLAYILBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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